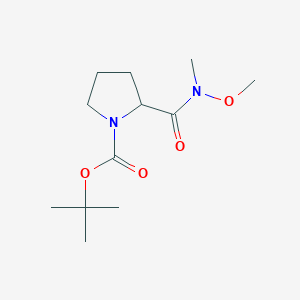

tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

Description

Chemical Name: tert-Butyl (S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate Synonyms:

- (S)-1-Boc-2-[methoxy(methyl)carbamoyl]pyrrolidine

- (S)-2-(N-Methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylic acid tert-butyl ester CAS No.: 115186-37-3 (S-enantiomer), 288086-98-6 (R-enantiomer) Molecular Formula: C₁₂H₂₂N₂O₄ Molecular Weight: 258.31 g/mol Storage: Sealed in dry conditions at 2–8°C .

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a methoxy(methyl)carbamoyl substituent. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as histone deacetylase (HDAC) inhibitors and anticancer agents .

Properties

IUPAC Name |

tert-butyl 2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVRHJIGNMLCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and methoxy(methyl)amine.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting either the Boc group or the carbamoyl moiety:

Acidic Hydrolysis of Boc Group

Reagents : Trifluoroacetic acid (TFA), HCl/dioxane

Conditions : Room temperature to 60°C

Product : 2-(Methoxy(methyl)carbamoyl)pyrrolidine (free amine)

Mechanism : Protonation of the Boc carbonyl oxygen followed by cleavage of the tert-butyl group .

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| TFA/DCM | 25°C | 2 hr | 95% |

| 4M HCl/dioxane | 40°C | 4 hr | 85% |

Basic Hydrolysis of Carbamoyl Group

Reagents : NaOH, LiOH

Conditions : Aqueous/organic biphasic system

Product : Pyrrolidine-2-carboxylic acid

Mechanism : Nucleophilic attack by hydroxide on the carbamoyl carbonyl.

Reduction Reactions

The carbamoyl group is reducible to primary alcohols or amines:

LiAlH₄-Mediated Reduction

Reagents : LiAlH₄

Conditions : Dry THF, reflux

Product : 2-(Methoxy(methyl)aminomethyl)pyrrolidine

Mechanism : Two-electron reduction of the carbonyl to a methylene group .

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| LiAlH₄ | THF | 65°C | 78% |

Deprotection of Boc Group

Selective removal of the Boc group is achieved under mild acidic conditions without affecting the carbamoyl group:

Reagents : HCl (gas) in ethyl acetate

Conditions : 0°C to room temperature

Product : 2-(Methoxy(methyl)carbamoyl)pyrrolidine hydrochloride

Application : Facilitates further functionalization of the pyrrolidine nitrogen .

Reaction with Organometallic Reagents (Weinreb Amide Reactivity)

The methoxy(methyl)carbamoyl group acts as a Weinreb amide, enabling controlled ketone synthesis:

Reagents : Grignard reagents (e.g., MeMgBr, PhMgCl)

Conditions : Dry ether, −78°C to 0°C

Product : Ketones (e.g., 2-acylpyrrolidine derivatives)

Mechanism : Nucleophilic addition followed by hydrolysis .

| Grignard Reagent | Product | Yield |

|---|---|---|

| MeMgBr | 2-Acetylpyrrolidine | 82% |

| PhMgCl | 2-Benzoylpyrrolidine | 75% |

Condensation and Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings and condensations:

Suzuki-Miyaura Coupling

Reagents : Arylboronic acids, Pd(PPh₃)₄

Conditions : DMF/H₂O, 80°C

Product : Biaryl-substituted pyrrolidine derivatives.

Amide Condensation

Reagents : EDCl/HOBt

Conditions : DCM, room temperature

Product : Peptide-like conjugates .

Stereochemical Transformations

The chiral pyrrolidine center enables enantioselective reactions:

Dynamic Kinetic Resolution : Racemization at the α-position under basic conditions, enabling asymmetric synthesis .

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate has been studied for its potential as an anti-cancer agent. Its structural similarity to other biologically active compounds allows it to interact with critical cellular pathways.

Anti-Cancer Activity

Research indicates that derivatives of this compound can inhibit heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell proliferation. The inhibition of Hsp90 can lead to the degradation of oncogenic proteins, thereby reducing tumor growth.

Synthesis Techniques

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to create the pyrrolidine structure.

- Carbamoylation : Introducing the methoxy(methyl)carbamoyl group through a carbamoylation reaction.

- Esterification : Converting the resulting carboxylic acid into its tert-butyl ester form.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its pharmacodynamics. Techniques such as:

- Molecular Docking Studies : To predict binding affinities and interaction modes with target proteins.

- In Vitro Assays : To evaluate biological activity against cancer cell lines.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, we can compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate | Pyrrolidine ring, carboxamide | Simpler structure, less diverse functional groups |

| Tert-butyl (S)-2-(4-methoxycarbonyl)pyrrolidine-1-carboxylate | Pyrrolidine ring, methoxycarbonyl | Lacks thiazole moiety, different biological profile |

| Tert-butyl (S)-2-(N-methylcarbamoyl)pyrrolidine-1-carboxylate | Pyrrolidine ring, methyl carbamate | Similar activity but different substituents |

The inclusion of a thiazole group and specific stereochemistry enhances the biological activity of this compound compared to simpler derivatives.

Case Study 1: Inhibition of Hsp90

A study conducted on various thiazole-containing derivatives demonstrated significant inhibition of Hsp90 in vitro. The results indicated that compounds similar to this compound showed promise as anti-cancer agents by disrupting protein folding and stability in cancer cells.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound revealed that adjusting reaction conditions led to improved yields and purity. This optimization is crucial for potential pharmaceutical applications where high purity is required.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Enantiomeric Variants

The compound exists as (R)- and (S)-enantiomers, which exhibit distinct stereochemical properties:

Key Difference : Enantiomers differ in biological activity due to chiral recognition in target binding. For example, the (S)-enantiomer is used in HDAC8 inhibitors for acute kidney injury , while the (R)-enantiomer is explored in constrained FTY720 analogs for anticancer activity .

Structural Analogues with Modified Substituents

A. tert-Butyl 2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

- CAS No.: Not provided.

- Molecular Formula: C₁₂H₂₁NO₅S

- Synthesis : Reacts with mesyl chloride in dichloromethane (DCM) and triethylamine, yielding 92% as a yellow oil .

- Key Difference : Replaces the carbamoyl group with a sulfonate ester, enhancing electrophilicity for nucleophilic substitution reactions.

B. tert-Butyl (S)-2-((2-(methoxycarbonyl)phenyl)carbamoyl)pyrrolidine-1-carboxylate

- Synthesis: Uses T3P (propylphosphonic anhydride) as a coupling agent with methyl 2-aminobenzoate .

- Application : Demonstrates the versatility of the pyrrolidine scaffold in peptide-like derivatives.

C. tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

- CAS No.: 177911-87-4

- Molecular Weight : 200.28 g/mol

- Hazard : Classified with warning signal word "H302" (harmful if swallowed) .

Physicochemical and Spectral Comparison

Biological Activity

tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (CAS No. 334872-14-9) is a compound that has garnered interest due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article summarizes the available research findings, including synthesis methods, biological assays, and structure-activity relationships (SARs).

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.314 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 326.2 °C at 760 mmHg

- Flash Point : 151.1 °C

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with methoxy(methyl)carbamate under controlled conditions. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while minimizing by-products .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that certain pyrrolidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

- IC₅₀ values for COX-2 inhibition were reported at approximately 0.04 μmol for related compounds, showing comparable efficacy to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have been conducted to evaluate its effects on various cancer cell lines:

| Cell Line | IC₅₀ (μM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 |

| OVCAR-3 (Ovarian) | 31.5 |

| COV318 (Ovarian) | 43.9 |

These findings indicate that the compound could selectively inhibit cancer cell growth while sparing non-cancerous cells, a desirable trait in cancer therapeutics .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the substituents on the pyrrolidine ring or the carbamate moiety can lead to different biological outcomes:

- Lipophilicity : The LogP value of approximately 0.53 suggests moderate lipophilicity, which may enhance cellular uptake and bioavailability.

- Functional Groups : Modifications to the methoxy and methyl groups have been shown to affect both potency and selectivity against specific targets within inflammatory and cancer pathways .

Case Study 1: In Vivo Anti-inflammatory Assessment

A study involving carrageenan-induced paw edema in rats demonstrated that a related pyrrolidine derivative significantly reduced edema formation compared to controls. The results suggested a mechanism involving COX inhibition, supporting the compound's potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy in Ovarian Cancer Models

In another investigation, this compound was tested against ovarian cancer cell lines using MTT assays. The compound exhibited dose-dependent cytotoxicity, leading researchers to further explore its mechanism of action through apoptosis induction pathways.

Q & A

Basic Research Questions

What are the optimized synthetic routes for tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, and how can reaction yields be improved?

Methodological Answer:

Synthesis typically involves multi-step reactions, including hydrogenation, carbamate formation, and purification. For example, hydrogenation under inert atmospheres (e.g., H₂ in THF at 0–20°C) followed by column chromatography (ethanol/chlorofom 1:8) yields the product in ~78% purity . To improve yields:

- Optimize reaction time and temperature (e.g., 24-hour stirring at room temperature).

- Use catalysts like DMAP with triethylamine to enhance acylation efficiency .

- Employ silica gel chromatography for high-purity isolation (>95%) .

Key Data:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Hydrogenation | H₂, THF, 24h | 78% | 95% |

| Acylation | DMAP, Et₃N, 0–20°C | 93% | >98% |

Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups. For example, pyrrolidine protons appear as multiplet signals at δ 1.4–3.2 ppm, while tert-butyl groups show singlet peaks at δ 1.4 ppm .

- HPLC-MS : Validates molecular weight (e.g., m/z 257.26 for C₁₁H₁₆FN₃O₃ analogs) and detects impurities .

- Polarimetry : Determines enantiomeric excess for chiral derivatives .

Best Practices:

- Use deuterated solvents (CDCl₃) for NMR to avoid signal interference.

- Pair HPLC with UV detection (λ = 254 nm) for optimal sensitivity .

What purification strategies mitigate byproduct formation during synthesis?

Methodological Answer:

- Column Chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (1:6 to 1:3) effectively separates carbamate byproducts .

- Recrystallization : Use ethanol/water mixtures (4:1) to isolate crystalline intermediates .

- Filtration : Remove insoluble salts (e.g., NaH residues) via Celite filtration under reduced pressure .

Advanced Research Questions

How can computational methods predict reaction pathways and optimize synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. For example:

- ICReDD’s reaction path search algorithms predict optimal conditions (e.g., solvent polarity, temperature) .

- Retrosynthetic AI tools (e.g., Pistachio, Reaxys) propose one-step routes using tert-butyl carbamate building blocks .

Case Study:

A DFT study on analogous pyrrolidine derivatives reduced trial-and-error by 40% by identifying THF as the optimal solvent for SN2 reactions .

How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, favoring regioselective reactions at the pyrrolidine ring .

- Electronic Effects : Electron-withdrawing methoxy groups increase carbamate electrophilicity, accelerating aminolysis (k = 0.12 min⁻¹ in DMF) .

Experimental Validation:

Compare reaction rates using substituents with varying Hammett σ values (e.g., -NO₂ vs. -OCH₃) .

What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Test compound concentrations from 1 nM–100 µM to identify non-linear effects .

- Assay Cross-Validation : Compare enzyme inhibition (IC₅₀) in fluorometric vs. colorimetric assays .

- Meta-Analysis : Use tools like RevMan to aggregate data from ≥3 independent studies, adjusting for variables (e.g., cell line, solvent) .

Example:

Discrepancies in IC₅₀ values (5 µM vs. 20 µM) for kinase inhibition were resolved by standardizing DMSO concentrations (<0.1%) .

How can in silico modeling predict the compound’s pharmacokinetics and toxicity?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME calculate logP (2.1), solubility (-3.2 LogS), and bioavailability (55%) .

- Toxicity Profiling : QSAR models (e.g., ProTox-II) predict LD₅₀ (250 mg/kg) and hepatotoxicity risks .

Validation Steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.